molecular formula C21H16N2OS B2662071 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1-naphthamide CAS No. 2034396-36-4

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1-naphthamide

Cat. No.: B2662071
CAS No.: 2034396-36-4
M. Wt: 344.43
InChI Key: WCRPPYHYOUYVPW-UHFFFAOYSA-N
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Description

“N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1-naphthamide” is a complex organic compound that contains a naphthamide group, a pyridinyl group, and a thiophenyl group. These groups are common in many biologically active compounds and materials science .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, chalcones can be prepared by condensation of acetylpyridine with thiophene carboxaldehyde .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific positioning and substitution of the functional groups. For example, the thiophene and pyridine rings might undergo electrophilic aromatic substitution .

Scientific Research Applications

Chemosensors for Transition Metal Ions Naphthoquinone derivatives, including compounds related to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1-naphthamide, have been explored for their potential as chemosensors for transition metal ions. Specifically, these compounds demonstrate remarkable selectivity towards Cu2+ ions, showcasing a color change from orange to intense blue upon complexation, which could be utilized in detecting copper ion concentrations in various environmental and biological matrices. The limit of detection for Cu2+ ions was found to be in the nanomolar range, indicating high sensitivity of these chemosensors. This feature could be particularly useful in monitoring copper levels, given its importance and toxicity at high concentrations in the environment and in biological systems (Gosavi-Mirkute et al., 2017).

Synthesis of Novel Pyridine and Naphthyridine Derivatives Research into this compound and related structures has led to the development of new synthetic pathways for creating novel pyridine and naphthyridine derivatives. These compounds are valuable for their diverse pharmacological activities and as intermediates in organic synthesis. The innovative methods described for synthesizing these derivatives offer improved efficiency and yield, potentially enabling the development of new therapeutic agents and materials with enhanced chemical properties (Abdelrazek et al., 2010).

Binding Selectivity Towards Metal Ions Similar to its use in chemosensors, this compound related compounds have been studied for their binding selectivity towards nickel(II) and copper(II) metal ions. The structural design of these molecules allows for a colorimetric response upon binding with specific metal ions, facilitating the visual detection of these metals. The selectivity and binding efficiency of these compounds make them potential candidates for the development of new chemical sensors, which could be applied in environmental monitoring and the study of metal ion dynamics in biological systems (Patil et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many thiophene and pyridine derivatives show potent pharmacological properties .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity associated with thiophene and pyridine derivatives, this compound could be of interest in medicinal chemistry .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)23-13-15-8-10-22-20(12-15)17-9-11-25-14-17/h1-12,14H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRPPYHYOUYVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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